molecular formula C14H22N2O B6268386 rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans CAS No. 1909286-72-1

rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans

Cat. No. B6268386
CAS RN: 1909286-72-1
M. Wt: 234.3
InChI Key:
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Description

Rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans (Rac-1-BEMP) is a small molecule that has been studied extensively in the past few decades due to its potential therapeutic applications. Rac-1-BEMP is a member of the pyrrolidin-3-ylmethanamine family, which is a group of compounds that can act as agonists or antagonists at various receptors in the body. Rac-1-BEMP has been studied for its ability to modulate the activity of various receptors, including the serotonin and dopamine receptors, as well as its potential to be used as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

Rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans acts as an agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain. It has also been found to act as an antagonist at the dopamine D2 receptor, which is thought to be involved in the regulation of mood and behavior. In addition, rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans has been found to modulate the activity of the PPARγ receptor, which has been implicated in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects
rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of serotonin and dopamine receptors, as well as the PPARγ receptor. In addition, it has been found to have anti-inflammatory and anti-cancer properties in vitro, and to have potential to be used as an anti-obesity agent.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans in the laboratory is its high solubility in aqueous solutions. This makes it easy to work with, and allows for a wide range of experiments to be conducted. However, rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans is not always stable in the presence of light and oxygen, and so must be stored in an airtight container and away from light sources.

Future Directions

Rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans has a variety of potential therapeutic applications, and further research is needed to fully explore its potential. Potential future directions include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential to be used as an anti-obesity agent. In addition, further research is needed to fully understand its mechanism of action and its potential to be used as a treatment for neurological disorders such as depression and anxiety. Finally, further research is needed to explore its potential to be used as a treatment for cardiovascular disease.

Synthesis Methods

Rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans can be synthesized from commercially available benzylchloride and ethyl pyrrolidin-3-ylmethanamine, using a simple and efficient method. The reaction involves the formation of a N-benzylated pyrrolidine ring, followed by the addition of ethyl pyrrolidin-3-ylmethanamine to the ring. The resulting product is then purified by vacuum distillation, and the trans isomer is isolated by chromatography.

Scientific Research Applications

Rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans has been studied extensively in the laboratory and in animal models. It has been found to modulate the activity of serotonin and dopamine receptors, and has been shown to have anti-inflammatory and anti-cancer properties in vitro. rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans has also been studied for its potential to treat depression, anxiety, and other neurological disorders. In addition, it has been studied for its effects on the cardiovascular system, as well as its potential to be used as an anti-obesity agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzyl bromide", "Ethylamine", "Sodium hydride", "3,4-Dihydroxypyrrolidine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of (3R,4S)-1-benzyl-4-hydroxypyrrolidine", "Benzyl bromide is reacted with 3,4-dihydroxypyrrolidine in methanol to form (3R,4S)-1-benzyl-4-hydroxypyrrolidine.", "Step 2: Synthesis of (3R,4S)-1-benzyl-4-ethoxypyrrolidine", "Sodium hydride is added to a solution of (3R,4S)-1-benzyl-4-hydroxypyrrolidine in dry DMF, followed by the addition of ethyl iodide. The resulting mixture is stirred at room temperature for several hours to form (3R,4S)-1-benzyl-4-ethoxypyrrolidine.", "Step 3: Synthesis of rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans", "(3R,4S)-1-benzyl-4-ethoxypyrrolidine is reacted with hydrochloric acid in methanol to form the corresponding hydrochloride salt. The salt is then treated with sodium bicarbonate to form the free base, which is extracted with dichloromethane. The organic layer is dried over sodium sulfate and concentrated to yield rac-1-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans as a white solid." ] }

CAS RN

1909286-72-1

Molecular Formula

C14H22N2O

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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